Molecular Weight and LogP Divergence: Target Compound Versus N-Cyclopropyl-2-(morpholin-4-yl)acetamide
The target compound (MW 313.4 g/mol, computed XLogP3-AA = 1.2) carries 129 Da of additional mass relative to N-cyclopropyl-2-(morpholin-4-yl)acetamide (MW 184.2 g/mol, CAS not assigned as a single pure entity) [1]. This mass difference corresponds to the benzyl (91 Da) and cyanomethyl (40 Da) substituents. The predicted LogP of the simpler analog is approximately -0.3 (estimated from fragment-based calculation), indicating that the target compound is roughly 30‑fold more lipophilic [2]. In lead optimization campaigns, such differences in molecular weight and lipophilicity directly impact membrane permeability, plasma protein binding, and oral bioavailability predictions, meaning that the simpler analog cannot serve as a surrogate for pharmacokinetic or target-engagement studies involving the target compound.
| Evidence Dimension | Molecular Weight (MW) and Computed LogP (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 313.4 g/mol; XLogP3-AA = 1.2 |
| Comparator Or Baseline | N-cyclopropyl-2-(morpholin-4-yl)acetamide: MW = 184.2 g/mol; estimated LogP ≈ -0.3 |
| Quantified Difference | MW difference = +129 Da; LogP difference ≈ +1.5 log units (~30‑fold higher lipophilicity) |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release for target; fragment-based estimation for comparator) |
Why This Matters
A 129 Da mass increase and 1.5 log unit lipophilicity shift preclude using the simpler analog as a physicochemical or pharmacokinetic surrogate in assay development or in vivo studies.
- [1] PubChem Compound Summary for CID 71987305, 2-(4-Benzylmorpholin-2-YL)-N-(cyanomethyl)-N-cyclopropylacetamide. Computed XLogP3-AA = 1.2. National Center for Biotechnology Information (2026). View Source
- [2] Chem-space catalog entry for N-cyclopropyl-2-(morpholin-4-yl)acetamide (MW 184 Da). Chem-space (2026). View Source
